molecular formula C11H12N2O3 B1514818 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid CAS No. 915922-14-4

4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid

Cat. No. B1514818
M. Wt: 220.22 g/mol
InChI Key: IIIUPHBWZXOBMI-UHFFFAOYSA-N
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Description

“4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid” is a chemical compound with the molecular formula C11H12N2O3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid” can be represented by the InChI code: 1S/C11H12N2O3/c1-7-2-3-8(10(14)15)6-9(7)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15) . This indicates that the molecule consists of a benzoic acid group attached to a 2-oxoimidazolidinyl group at the 3-position and a methyl group at the 4-position on the benzene ring.


Physical And Chemical Properties Analysis

“4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid” is a solid at room temperature . Its molecular weight is 220.23 .

Scientific Research Applications

Hydantoin Derivatives as Anti-tuberculosis Inhibitors

4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid derivatives have been synthesized as potential FabH inhibitors, which are significant in the context of anti-tuberculosis drug development (Liu, Zhong, & Li, 2012).

Antimicrobial Activities

Compounds containing 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid moieties have been synthesized and evaluated for their antimicrobial activities. They showed effectiveness against various bacteria and fungi (Abd El-Meguid, 2014).

Potential Anti-cancer Agents

Research has also focused on synthesizing novel quinuclidinone derivatives as potential anti-cancer agents using a common intermediate compound related to 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid (Soni, Sanghvi, Devkar, & Thakore, 2015).

Corrosion Inhibition

4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid derivatives have also been studied for their corrosion inhibition properties. These studies are important for understanding the prevention of material degradation (Rbaa et al., 2020).

Taste Modulation

N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids, formed from creatinine and reducing carbohydrates, have been discovered as taste modulators. These findings are significant in food chemistry and flavor enhancement (Kunert, Walker, & Hofmann, 2011).

Coordination Polymers and Luminescence Studies

The compound has been used in synthesizing coordination polymers with luminescent properties, contributing to materials science and photophysical research (Ahmad & Bharadwaj, 2013).

Polyaniline Doping

It has also been utilized in doping polyaniline, a conductive polymer, which is relevant in the field of advanced materials and electronics (Amarnath & Palaniappan, 2005).

Safety And Hazards

The safety data sheet (SDS) for “4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid” indicates that it may be harmful if swallowed (H302) and it is classified as Acute Tox. 4 Oral . It should be handled with appropriate safety precautions to prevent exposure.

properties

IUPAC Name

4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-2-3-8(10(14)15)6-9(7)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIUPHBWZXOBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651043
Record name 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid

CAS RN

915922-14-4
Record name 4-Methyl-3-(2-oxo-1-imidazolidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-(2-oxo-1-imidazolidinyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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